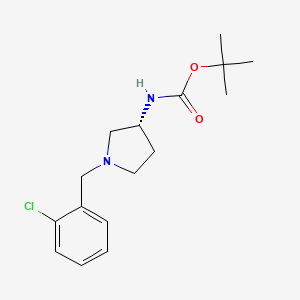

(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate

Beschreibung

(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is a chiral secondary amine carbamate featuring a pyrrolidine core substituted with a 2-chlorobenzyl group and a tert-butyl carbamate moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where it acts as a protecting group for amines . Its structure enables selective deprotection under acidic conditions (e.g., HCl in 1,4-dioxane), as demonstrated in synthetic protocols for complex heterocycles . The tert-butyl group provides steric protection, while the 2-chlorobenzyl substituent influences electronic and steric properties, modulating reactivity in downstream reactions .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBMRJCGCMAPDV-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-pyrrolidinecarboxylate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can result in the formation of new carbamate derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of action of various biological targets.

Medicine

In medicine, ®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry

In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Substituent and Positional Variations

Key Observations

Electronic Effects: Chloro and Bromo Substituents: The 2-chloro and 2-bromo analogs exhibit electron-withdrawing effects, which may stabilize intermediates in reactions such as nucleophilic substitutions or deprotections. Bromo substituents increase molecular weight significantly (355.28 vs. 309.45 g/mol) .

Steric and Positional Effects: Ortho vs.

Synthetic Utility :

- Evidence from patent literature (e.g., 81% yield in a mercury(II)-mediated cyclization ) suggests that substituent choice impacts reaction efficiency. For instance, bulky tert-butyl groups may slow reaction kinetics, while electron-withdrawing substituents could accelerate acid-catalyzed deprotection .

Purity and Availability :

- The 2-bromo analog is available at 95% purity, indicating its suitability for high-precision applications . Other analogs lack specified purity data but are marketed for laboratory use .

Biologische Aktivität

(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C15H22ClN2O2

- Molecular Weight : 296.80 g/mol

- CAS Number : 1416450-63-9

The biological activity of (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Research indicates that the compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in various neurological conditions.

Biological Activity Overview

- Neuropharmacological Effects :

- Antimicrobial Activity :

- Anticancer Potential :

Study on Neuropharmacological Effects

In a study investigating the effects of related compounds on rat models, it was found that administration of (R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate resulted in significant increases in dopamine levels in the cerebral cortex and striatum. This effect was associated with decreased activity of MAO-B, suggesting a potential therapeutic role in neurodegenerative diseases .

Antimicrobial Activity Assessment

A series of tests evaluated the antimicrobial efficacy of structurally similar compounds against various pathogens. The results demonstrated significant inhibition zones ranging from 10 to 29 mm against Gram-negative bacteria and fungi, indicating that these compounds could serve as effective antimicrobial agents .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.